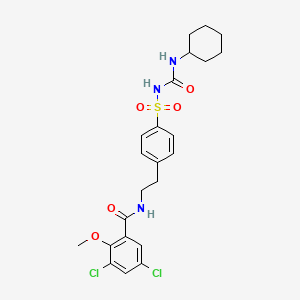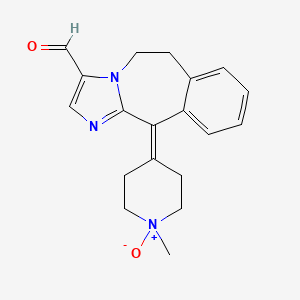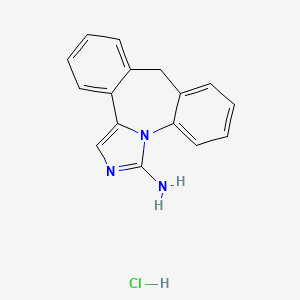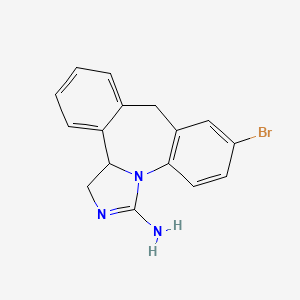
Glyburide Impurity E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Glyburide, an important drug for type 2 diabetes, has extremely poor aqueous solubility and resulting low bioavailability. A study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with glyburide, enhancing its solubility and dissolution rate in vitro .
Chemical Reactions Analysis
An impurity was isolated from the synthesized crude impurity of the sulfonamide stage of Glyburide substance by preparative HPLC . The isolated impurity was elucidated as N-methyl impurity of sulfonamide intermediate of Glyburide API .
科学的研究の応用
Comprehensive Analysis of Glyburide Impurity E Applications
Glyburide, also known as Glibenclamide, is a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are the unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of both API and formulation. Glyburide Impurity E, identified as an N-methyl impurity of the sulfonamide intermediate of Glyburide, has several potential applications in scientific research. Below is a detailed analysis of unique applications focusing on this particular impurity.
Pharmaceutical Quality Control: Quality control is essential in the pharmaceutical industry to ensure the safety and efficacy of medications. Glyburide Impurity E can be used as a reference standard in analytical methods like High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities in Glyburide preparations .
Method Development and Validation: Researchers can use Glyburide Impurity E to develop and validate new analytical methods. This includes determining the best conditions for separation and detection of this impurity in the drug substance .
Stability Testing: Stability testing is crucial for understanding how various factors like temperature, humidity, and light affect the shelf-life of a drug. Glyburide Impurity E can be used to study the degradation pathways of Glyburide under different conditions .
Toxicological Studies: Understanding the toxicological profile of impurities is vital. Glyburide Impurity E can be used in toxicological studies to determine its pharmacological or toxicological effects, which is important for patient safety .
Synthetic Pathway Analysis: The impurity can be used to study the synthetic pathways of Glyburide. By analyzing the formation of Glyburide Impurity E, researchers can optimize the synthesis process to minimize its production .
Regulatory Compliance: For regulatory submissions, it’s important to characterize and quantify all impurities. Glyburide Impurity E can be used in studies required for regulatory filings to demonstrate control over impurities in the manufacturing process .
Educational Purposes: In academic settings, Glyburide Impurity E can serve as a case study for pharmacy and chemistry students to learn about drug impurity profiling and its importance in drug development .
Comparative Studies: This impurity can be used in comparative studies to evaluate the performance of different analytical techniques in detecting and quantifying impurities in pharmaceuticals .
作用機序
- Role : By binding to these channels, it inhibits their activity, leading to the closure of KATP channels. This closure results in the depolarization of beta cells and subsequent insulin secretion .
- Resulting Changes : The increased intracellular calcium concentration triggers insulin exocytosis from beta cells, enhancing glycemic control in patients with type 2 diabetes .
- Downstream Effects : Enhanced insulin secretion leads to improved glucose utilization and maintenance of blood sugar levels .
- ADME Properties :
- Cellular Effects : Beta cells respond to elevated intracellular calcium by releasing insulin granules into the bloodstream, aiding glucose homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
特性
IUPAC Name |
3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBBTSZLDSNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyburide Impurity E | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)